1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it is classified under various categories such as pharmaceuticals and bioactive compounds. This compound has been studied for its role as a nicotinamide phosphoribosyltransferase (Nampt) activator, which may have implications in metabolic regulation and potential therapeutic applications in diseases like cancer and neurodegenerative disorders.
The synthesis of 1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. These may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity. Techniques such as chromatography are commonly employed for purification of intermediates and final products.
The compound features a complex structure characterized by:
The compound has a molecular weight of 463.25 g/mol, with structural identifiers including:
InChI=1S/C22H19Br2ClN2O/c23-21(24)15-9-6-10-19(15)25-13-16(26)14-20(22(19)25)18-8-3-5-12(18)17(4-2-7-11)20/h2-12,16,24,26H,13-14H2,1H3C1=CC=C(C=C1Cl)N(C(C(C(C(C2=CC3=C(C=C2)C(=C(C=C3Br)Br)=C1)=C1)=O)=C1)=OThe compound can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for 1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol primarily revolves around its role as a Nampt activator. By enhancing Nampt activity, this compound may increase levels of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production.
In vitro studies have demonstrated that compounds activating Nampt can lead to improved cellular health, potentially counteracting metabolic disorders.
The compound is expected to exhibit:
Key chemical properties include:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: